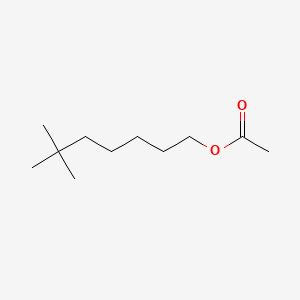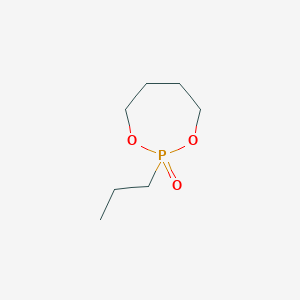
2-Propyl-1,3,2-dioxaphosphepane 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyl-1,3,2-dioxaphosphepane 2-oxide is a chemical compound belonging to the class of organophosphorus compounds It is characterized by a dioxaphosphepane ring structure with a propyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1,3,2-dioxaphosphepane 2-oxide typically involves the reaction of propylphosphonic dichloride with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then heated to facilitate the formation of the dioxaphosphepane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-Propyl-1,3,2-dioxaphosphepane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the propyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted dioxaphosphepanes.
Aplicaciones Científicas De Investigación
2-Propyl-1,3,2-dioxaphosphepane 2-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Propyl-1,3,2-dioxaphosphepane 2-oxide involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic processes or serve as intermediates in chemical reactions. The dioxaphosphepane ring structure allows for unique interactions with other molecules, facilitating its role in various chemical and biological processes .
Comparación Con Compuestos Similares
- 2-Phenyl-1,3,2-dioxaphospholane 2-oxide
- 2-Ethyl-1,3,2-dioxaphosphocane 2-oxide
- Phenylphosphonic dichloride
Comparison: 2-Propyl-1,3,2-dioxaphosphepane 2-oxide is unique due to its propyl group, which imparts distinct chemical properties compared to its analogs. For instance, 2-Phenyl-1,3,2-dioxaphospholane 2-oxide has a phenyl group, which affects its reactivity and applications. Similarly, 2-Ethyl-1,3,2-dioxaphosphocane 2-oxide has an ethyl group, leading to different chemical behavior. Phenylphosphonic dichloride, on the other hand, is used as a precursor in the synthesis of various dioxaphosphepane compounds .
Propiedades
Número CAS |
92221-58-4 |
|---|---|
Fórmula molecular |
C7H15O3P |
Peso molecular |
178.17 g/mol |
Nombre IUPAC |
2-propyl-1,3,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C7H15O3P/c1-2-7-11(8)9-5-3-4-6-10-11/h2-7H2,1H3 |
Clave InChI |
BVLVQMXHDKYBLH-UHFFFAOYSA-N |
SMILES canónico |
CCCP1(=O)OCCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
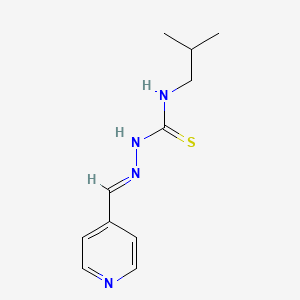
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)
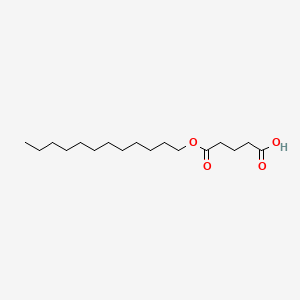
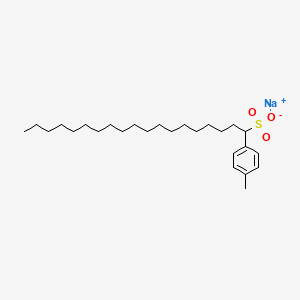

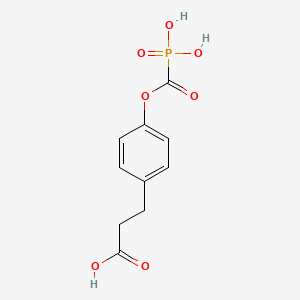


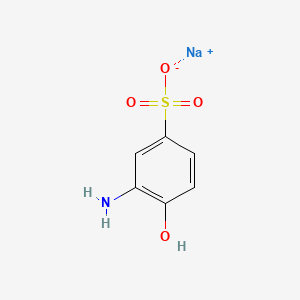
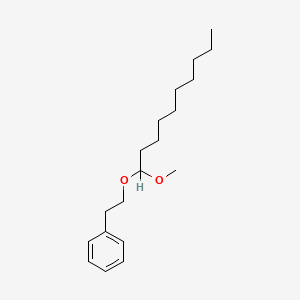
![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride](/img/structure/B12645325.png)

